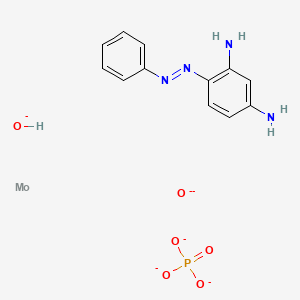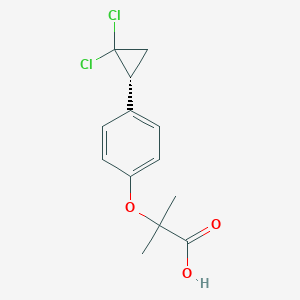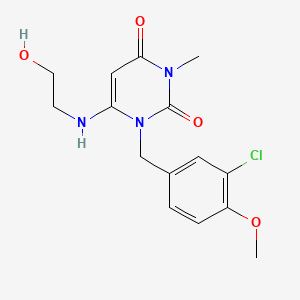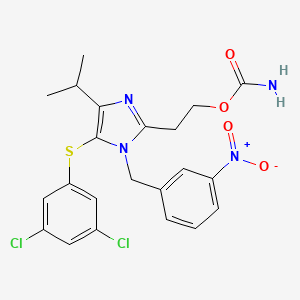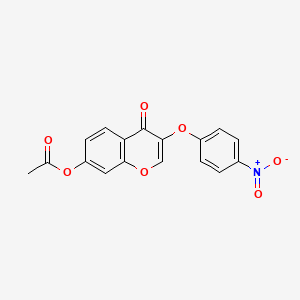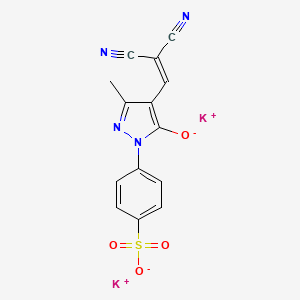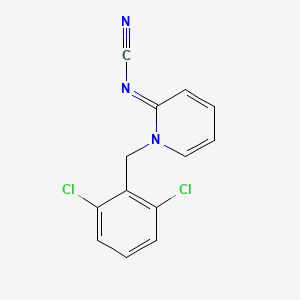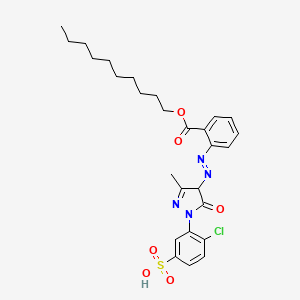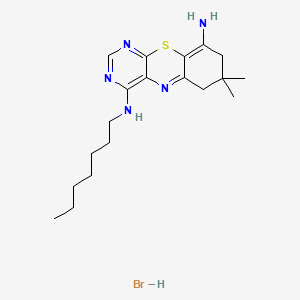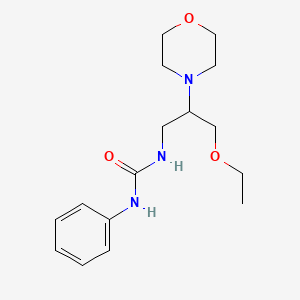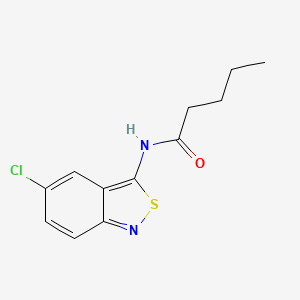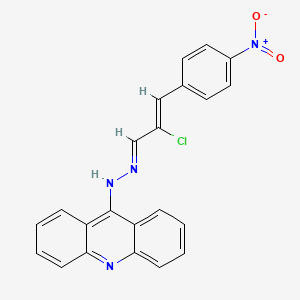
2-Chloro-3-(4-nitrophenyl)-2-propenal 9-acridinylhydrazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-3-(4-nitrophenyl)-2-propenal 9-acridinylhydrazone is a complex organic compound that has garnered interest in various fields of scientific research. This compound is known for its unique structural properties, which make it a subject of study in chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-(4-nitrophenyl)-2-propenal 9-acridinylhydrazone typically involves a multi-step process. The initial step often includes the preparation of 2-Chloro-3-(4-nitrophenyl)-2-propenal, which is then reacted with 9-acridinylhydrazone under controlled conditions. The reaction conditions, such as temperature, solvent, and catalysts, play a crucial role in determining the yield and purity of the final product.
Industrial Production Methods
Industrial production methods for this compound are designed to optimize yield and minimize costs. These methods often involve large-scale synthesis using automated reactors and continuous flow systems. The use of advanced purification techniques, such as chromatography and crystallization, ensures the high purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-3-(4-nitrophenyl)-2-propenal 9-acridinylhydrazone undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction may produce amine derivatives. Substitution reactions can lead to a variety of substituted acridinylhydrazone compounds.
Applications De Recherche Scientifique
2-Chloro-3-(4-nitrophenyl)-2-propenal 9-acridinylhydrazone has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other complex compounds.
Mécanisme D'action
The mechanism of action of 2-Chloro-3-(4-nitrophenyl)-2-propenal 9-acridinylhydrazone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 2-Chloro-3-(4-nitrophenyl)-2-propenal 9-acridinylhydrazone include:
Uniqueness
What sets this compound apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Propriétés
Numéro CAS |
94355-83-6 |
|---|---|
Formule moléculaire |
C22H15ClN4O2 |
Poids moléculaire |
402.8 g/mol |
Nom IUPAC |
N-[(E)-[(Z)-2-chloro-3-(4-nitrophenyl)prop-2-enylidene]amino]acridin-9-amine |
InChI |
InChI=1S/C22H15ClN4O2/c23-16(13-15-9-11-17(12-10-15)27(28)29)14-24-26-22-18-5-1-3-7-20(18)25-21-8-4-2-6-19(21)22/h1-14H,(H,25,26)/b16-13-,24-14+ |
Clé InChI |
PALZRJBJTONZBB-DNSIDTQISA-N |
SMILES isomérique |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)N/N=C/C(=C/C4=CC=C(C=C4)[N+](=O)[O-])/Cl |
SMILES canonique |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NN=CC(=CC4=CC=C(C=C4)[N+](=O)[O-])Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


